N-(3-fluoro-4-phenylphenyl)-9,9-dimethyl-N-[4-(9-phenylcarbazol-3-yl)phenyl]fluoren-2-amine
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Overview
Description
N-(3-fluoro-4-phenylphenyl)-9,9-dimethyl-N-[4-(9-phenylcarbazol-3-yl)phenyl]fluoren-2-amine is a complex organic compound with a unique structure that includes fluorine, phenyl, carbazole, and fluorenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-phenylphenyl)-9,9-dimethyl-N-[4-(9-phenylcarbazol-3-yl)phenyl]fluoren-2-amine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction requires a palladium catalyst and boron reagents .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the Suzuki-Miyaura coupling reaction. This process would require optimization of reaction conditions, such as temperature, pressure, and the concentration of reagents, to ensure high yield and purity. The use of continuous flow reactors could also be considered to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-4-phenylphenyl)-9,9-dimethyl-N-[4-(9-phenylcarbazol-3-yl)phenyl]fluoren-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction may yield fluorenyl amines.
Scientific Research Applications
N-(3-fluoro-4-phenylphenyl)-9,9-dimethyl-N-[4-(9-phenylcarbazol-3-yl)phenyl]fluoren-2-amine has several scientific research applications:
Organic Electronics: This compound can be used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its unique electronic properties.
Pharmaceuticals: It may serve as a building block for the synthesis of novel drugs with potential therapeutic effects.
Material Science: Its structural properties make it suitable for use in the development of advanced materials with specific mechanical and thermal properties.
Mechanism of Action
The mechanism by which N-(3-fluoro-4-phenylphenyl)-9,9-dimethyl-N-[4-(9-phenylcarbazol-3-yl)phenyl]fluoren-2-amine exerts its effects depends on its application. In organic electronics, its electronic properties facilitate the transport of charge carriers, enhancing the performance of devices like OLEDs. In pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-fluoro-4-phenylphenyl)-9,9-dimethylfluoren-2-amine
- N-(4-phenylphenyl)-9,9-dimethyl-N-[4-(9-phenylcarbazol-3-yl)phenyl]fluoren-2-amine
Uniqueness
N-(3-fluoro-4-phenylphenyl)-9,9-dimethyl-N-[4-(9-phenylcarbazol-3-yl)phenyl]fluoren-2-amine is unique due to the presence of both fluorine and carbazole groups, which impart distinct electronic and structural properties. These features make it particularly suitable for applications in organic electronics and advanced materials.
Properties
Molecular Formula |
C51H37FN2 |
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Molecular Weight |
696.8 g/mol |
IUPAC Name |
N-(3-fluoro-4-phenylphenyl)-9,9-dimethyl-N-[4-(9-phenylcarbazol-3-yl)phenyl]fluoren-2-amine |
InChI |
InChI=1S/C51H37FN2/c1-51(2)46-19-11-9-17-42(46)43-29-27-39(32-47(43)51)53(40-26-28-41(48(52)33-40)35-13-5-3-6-14-35)38-24-21-34(22-25-38)36-23-30-50-45(31-36)44-18-10-12-20-49(44)54(50)37-15-7-4-8-16-37/h3-33H,1-2H3 |
InChI Key |
HUHSNRKOOJYKRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC=C(C=C4)C5=CC6=C(C=C5)N(C7=CC=CC=C76)C8=CC=CC=C8)C9=CC(=C(C=C9)C1=CC=CC=C1)F)C |
Origin of Product |
United States |
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